molecular formula C16H13NO4S B8463833 1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester

1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester

Cat. No.: B8463833
M. Wt: 315.3 g/mol
InChI Key: ZHLRFWMSJJYVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 1-thioindole derivatives.

    Substitution: Formation of 3-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester is unique due to the presence of both the benzenesulfonyl and methyl ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)indole-5-carboxylate

InChI

InChI=1S/C16H13NO4S/c1-21-16(18)13-7-8-15-12(11-13)9-10-17(15)22(19,20)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

ZHLRFWMSJJYVCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

After a suspension of methyl indole-5-carboxylate (1) (0.30 g, 1.71 mmol), TB AHS (0.19 g, 0.26 mmol) and KOH (0.19 g, 3.42 mmol) in CH2Cl2 (15 mL) was stirred for 20 min, benzenesulfonyl chloride (0.32 ml, 2.57 mmol) was added. The reaction mixture was stirred at room temperature overnight before it was quenched with water and extracted with CH2Cl2 (20 mL×3). The combined organic layer was dried over anhydrous MgSO4 and concentrated under reduced pressure to give a yellow residue.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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